molecular formula C17H13ClO4S B5152183 4-chlorophenyl 6-methoxy-2-naphthalenesulfonate

4-chlorophenyl 6-methoxy-2-naphthalenesulfonate

Cat. No. B5152183
M. Wt: 348.8 g/mol
InChI Key: JLIHJQKSFIBHLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-chlorophenyl 6-methoxy-2-naphthalenesulfonate often involves the incorporation of lipophilic groups and specific functional side chains to enhance activity. For example, compounds with a small lipophilic group like methoxyl, methyl, or chloro, combined with a butan-2-one side chain on the naphthalene ring, exhibit significant activity (Goudie et al., 1978).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 4-chlorophenyl 6-methoxy-2-naphthalenesulfonate reveals interesting geometrical features. For instance, in 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene, the dihedral angle between the naphthalene ring system and the benzene ring is 72.06°, indicating a significant deviation from planarity. This feature is essential for understanding the molecule's reactivity and interaction with other molecules (Mitsui et al., 2008).

Chemical Reactions and Properties

The chemical behavior of 4-chlorophenyl 6-methoxy-2-naphthalenesulfonate and its analogs can be quite diverse. For example, nucleophilic substitution reactions involving 2-substituted 4-chloro-6-(2-hydroxy-1-naphthyl)-1,3,5-triazines demonstrate that compound 1 is more reactive than its derivatives, highlighting the influence of molecular structure on chemical reactivity (Tsunoda et al., 1976).

Physical Properties Analysis

The physical properties of 4-chlorophenyl 6-methoxy-2-naphthalenesulfonate derivatives, such as melting points, boiling points, and solubility, are critical for their application in various fields. The crystal structure and physical parameters of novel compounds like N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine have been extensively studied, providing insights into the compound's stability and potential for various applications (Gayathri et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are essential aspects of 4-chlorophenyl 6-methoxy-2-naphthalenesulfonate. Studies on compounds like 1-Methoxy-2-(diphenylphosphinyl)naphthalene, which undergo nucleophilic aromatic substitution reactions, shed light on the chemical versatility and potential applications of these molecules (Hattori et al., 1994).

properties

IUPAC Name

(4-chlorophenyl) 6-methoxynaphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO4S/c1-21-16-6-2-13-11-17(9-3-12(13)10-16)23(19,20)22-15-7-4-14(18)5-8-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIHJQKSFIBHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate

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